3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
CAS No.: 110231-26-0
Cat. No.: VC7748183
Molecular Formula: C12H13ClN2O4
Molecular Weight: 284.7
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 110231-26-0 |
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Molecular Formula | C12H13ClN2O4 |
Molecular Weight | 284.7 |
IUPAC Name | 3-(2-chloroethyl)-6,7-dimethoxy-1H-quinazoline-2,4-dione |
Standard InChI | InChI=1S/C12H13ClN2O4/c1-18-9-5-7-8(6-10(9)19-2)14-12(17)15(4-3-13)11(7)16/h5-6H,3-4H2,1-2H3,(H,14,17) |
Standard InChI Key | WTZNVCLWQHGBDC-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCCl)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a quinazoline backbone—a fusion of a benzene ring and a pyrimidine ring—with functional groups that modulate its reactivity and bioactivity. The 2,4-dione configuration introduces two carbonyl groups, while the 6,7-dimethoxy substituents enhance electron density in the aromatic system. The 3-(2-chloroethyl) side chain introduces a reactive alkylating moiety, which may influence interactions with biological targets .
Stereoelectronic Features
The chloroethyl group at position 3 contributes to the molecule’s electrophilicity, enabling potential nucleophilic substitution reactions. The methoxy groups at positions 6 and 7 act as electron-donating substituents, stabilizing the aromatic system through resonance effects. These features are critical for understanding the compound’s stability and reactivity in synthetic and biological contexts .
Synthesis and Optimization
Reaction Optimization
Key parameters influencing yield and selectivity include:
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Catalyst Loading: DMAP (10 mol%) optimizes nucleophilic catalysis during cyclization .
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Temperature: Microwave-assisted heating reduces reaction times from hours to minutes compared to conventional heating .
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Solvent: Polar aprotic solvents like acetonitrile enhance solubility of intermediates .
Table 1: Representative Synthesis Conditions for Quinazoline-Diones
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Catalyst (DMAP) | 10 mol% | Increases to 90% |
Temperature | 150°C (MW) | Reduces time |
Solvent | Acetonitrile | Enhances purity |
Reaction Time | 30 min | Maximizes output |
[Data synthesized from refs 2 and 3]
Future Directions
Research Opportunities
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Structure-Activity Relationships (SAR): Systematic modification of the chloroethyl and methoxy groups to optimize potency and reduce toxicity.
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In Vivo Studies: Evaluation of pharmacokinetics and efficacy in animal models of diabetes or hypertension.
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Crystallography: X-ray diffraction analysis to resolve the compound’s three-dimensional conformation .
Industrial Applications
Given its synthetic accessibility and modular structure, this compound could serve as a precursor for:
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